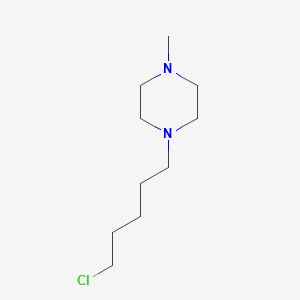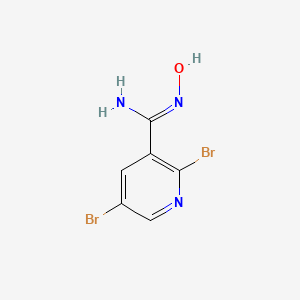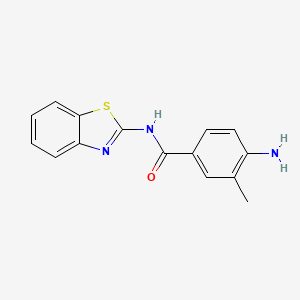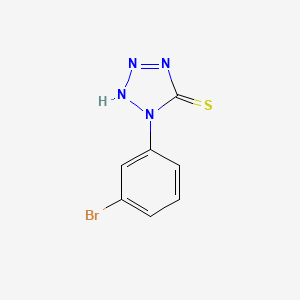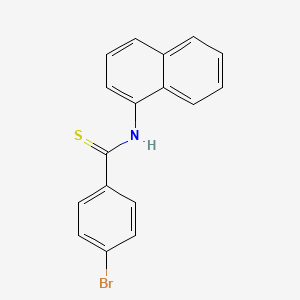
4-Bromo-N-(1-naphthyl)benzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(1-naphthyl)benzothioamide is an organic compound with the molecular formula C17H12BrNS It is a derivative of benzothioamide, where a bromine atom is substituted at the fourth position of the benzene ring, and a naphthyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-naphthyl)benzothioamide typically involves the following steps:
Bromination: The starting material, benzothioamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position of the benzene ring.
Naphthylation: The brominated benzothioamide is then reacted with 1-naphthylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(1-naphthyl)benzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothioamides, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
4-Bromo-N-(1-naphthyl)benzothioamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its use in the design of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(1-naphthyl)benzothioamide involves its interaction with specific molecular targets. The bromine atom and the naphthyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-(1-naphthyl)benzamide: Similar structure but with an amide group instead of a thioamide group.
4-Bromo-N-(2-naphthyl)benzothioamide: Similar structure but with the naphthyl group attached at the second position.
4-Chloro-N-(1-naphthyl)benzothioamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-N-(1-naphthyl)benzothioamide is unique due to the presence of both the bromine atom and the naphthyl group, which confer specific chemical and physical properties. These features make it a valuable compound for various applications, particularly in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C17H12BrNS |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4-bromo-N-naphthalen-1-ylbenzenecarbothioamide |
InChI |
InChI=1S/C17H12BrNS/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
Clave InChI |
MJCSPPNCMLRLEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=S)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B15333491.png)
![7-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15333493.png)
![2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid](/img/structure/B15333498.png)
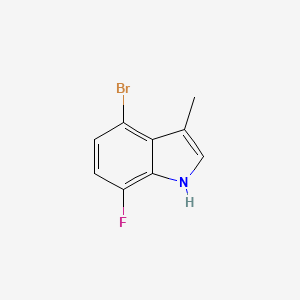
![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)


![tert-Butyl 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B15333556.png)
![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
